molecular formula C14H19N3O3 B2619038 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 922849-09-0

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2619038
CAS No.: 922849-09-0
M. Wt: 277.324
InChI Key: ZBCZNRCEXDJHPN-UHFFFAOYSA-N
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Description

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that features a urea core substituted with hydroxyethyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with urea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the indole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-bis(2-hydroxyethyl)urea: Lacks the indole group, resulting in different chemical and biological properties.

    3-(1-methyl-1H-indol-3-yl)urea: Lacks the hydroxyethyl groups, affecting its solubility and reactivity.

Uniqueness

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both hydroxyethyl and indole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.

Biological Activity

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound of significant interest due to its potential therapeutic applications. Its unique structure, featuring both hydroxyethyl and indole groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent like thionyl chloride, followed by treatment with urea. This synthetic route allows for the formation of the desired urea derivative, which is characterized by its ability to engage in hydrogen bonding and π-π interactions due to its functional groups.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The hydroxyethyl groups can form hydrogen bonds with active sites on proteins, while the indole moiety can interact with aromatic amino acids in receptor sites.

These interactions can lead to modulation of signaling pathways associated with cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF75.0Induction of apoptosis
A5498.0Cell cycle arrest
HCT11610.5Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and modulate immune responses:

  • Cytokine Inhibition : Reduces levels of TNF-alpha and IL-6 in activated macrophages.

This anti-inflammatory activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Study 1: Anticancer Efficacy

A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptosis markers, confirming its role as an apoptotic agent .

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of this compound significantly reduced paw edema and histological signs of inflammation. Cytokine assays showed a reduction in TNF-alpha levels by approximately 40% compared to control groups .

Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZNRCEXDJHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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